1-(3-Fluoro-2-methylphenyl)guanidine
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Overview
Description
1-(3-Fluoro-2-methylphenyl)guanidine is an organic compound with the molecular formula C8H10FN3 It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-methylphenyl)guanidine typically involves the reaction of 3-fluoro-2-methylaniline with a guanylating agent. One common method is the reaction of the aniline derivative with S-methylisothiourea under basic conditions to yield the desired guanidine compound . Another approach involves the use of carbodiimides as guanylating agents, which react with the aniline derivative to form the guanidine product .
Industrial Production Methods
Industrial production of guanidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Transition metal-catalyzed methods have also been explored for the synthesis of guanidines, providing an alternative approach for industrial production .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-methylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-(3-Fluoro-2-methylphenyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-methylphenyl)guanidine
- 1-(3-Bromo-2-methylphenyl)guanidine
- 1-(3-Methylphenyl)guanidine
Uniqueness
1-(3-Fluoro-2-methylphenyl)guanidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity to molecular targets compared to its chloro, bromo, and non-halogenated analogs .
Properties
Molecular Formula |
C8H10FN3 |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
2-(3-fluoro-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10FN3/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
FQDYQTYZRQMGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)N=C(N)N |
Origin of Product |
United States |
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